Product packaging for Imidazo[1,5-a]pyridine-3(2h)-thione(Cat. No.:CAS No. 76259-00-2)

Imidazo[1,5-a]pyridine-3(2h)-thione

Cat. No.: B2795198
CAS No.: 76259-00-2
M. Wt: 150.2
InChI Key: IPOYUTJDAMAUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context of Imidazo[1,5-a]pyridine (B1214698) Scaffolds in Organic Chemistry

The imidazo[1,5-a]pyridine scaffold is a versatile and promising heterocyclic system in organic and medicinal chemistry. mdpi.com These compounds are aromatic heterocycles known for their structural flexibility and distinct photophysical properties, which has led to their use in the development of materials for organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.orgresearchgate.net

While the isomeric imidazo[1,2-a]pyridines have been extensively studied for their wide range of pharmacological activities, imidazo[1,5-a]pyridines have demonstrated considerable potential in materials science, particularly for their emissive properties and as chelating ligands for metal ions. mdpi.com Nevertheless, research has also uncovered various biological activities for imidazo[1,5-a]pyridine derivatives, including antitumoral and antibacterial effects. researchgate.net The synthesis of this fused ring system remains an area of active investigation, with various methods being developed, including condensation reactions and multi-component approaches. mdpi.comorganic-chemistry.org

Unique Structural Attributes of the Thione Moiety within the Fused System

The presence of a thione (C=S) group at the third position of the imidazo[1,5-a]pyridine ring system imparts distinct chemical reactivity to the molecule. This functional group is a key feature of Imidazo[1,5-a]pyridine-3(2H)-thione.

Tautomeric Equilibria and Forms (Thione/Thiol)

A significant characteristic of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. researchgate.netlew.ro Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium is between the C=S (thione) and C-SH (thiol) forms.

The position of this equilibrium can be influenced by various factors, including the solvent and the physical state (solid or solution). For instance, in the solid state, X-ray crystallography has shown that the thione form is predominant for a related derivative, 8-chloro-6-(trifluoromethyl)this compound. researchgate.netlew.ro The measured C1-S bond length of 1.684(2) Å is comparable to that of a typical C=S double bond. lew.ro However, in solution, 1H NMR spectroscopy of the same compound shows a broad signal at 13.1 ppm, which is characteristic of an aromatic C-SH proton, suggesting the presence of the thiol form. researchgate.netlew.ro This duality highlights the dynamic nature of the thione-thiol tautomerism in this heterocyclic system. The ability of the molecule to exist in both forms is crucial as it influences its reactivity and potential interactions with other molecules. The thiol form, for example, can undergo S-alkylation and S-acylation reactions. scispace.com

Interactive Data Table: Spectroscopic and Crystallographic Data for a Substituted this compound Derivative

PropertyValueMethodIndicated Tautomeric Form
¹H NMR Signal (SH proton)13.1 ppm (broad)NMR SpectroscopyThiol (in solution)
C1-S Bond Length1.684(2) ÅX-ray CrystallographyThione (in solid state)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B2795198 Imidazo[1,5-a]pyridine-3(2h)-thione CAS No. 76259-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-imidazo[1,5-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOYUTJDAMAUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=S)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to Imidazo[1,5-a]pyridine-3(2H)-thione Derivatives.beilstein-journals.orgmdpi.com

Direct synthetic routes offer an efficient means to access the this compound core, often in a single step from readily available precursors. These methods are characterized by the simultaneous formation of the imidazole (B134444) ring and the introduction of the thione functionality.

Cyclization Reactions Involving Thiophosgene (B130339) and Related Reagents.lew.roresearchgate.netclockss.org

A prominent direct method for the synthesis of this compound derivatives involves the cyclization of 2-(aminomethyl)pyridine precursors with thiophosgene (thiocarbonyl chloride) or related reagents like triphosgene (B27547). lew.roresearchgate.net This approach provides a straightforward entry to the desired heterocyclic system. For instance, the reaction of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (B1143045) with thiophosgene leads to the formation of 8-chloro-6-(trifluoromethyl)this compound. lew.roresearchgate.net The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) and in the presence of a base like sodium hydrogen carbonate to neutralize the hydrogen chloride generated during the reaction. lew.ro

The use of thiophosgene allows for the direct installation of the thione group at the 3-position of the imidazo[1,5-a]pyridine (B1214698) ring system. lew.ro This method is distinct from other syntheses of this class of compounds and has been shown to be applicable for large-scale synthesis. lew.roresearchgate.net

Nucleophilic Cyclization Mechanisms.beilstein-journals.orgmdpi.com

The formation of the imidazo[1,5-a]pyridine ring system through these direct routes proceeds via a nucleophilic cyclization mechanism. beilstein-journals.org The synthesis generally begins with the nucleophilic attack of the primary amino group of the 2-(aminomethyl)pyridine derivative on the electrophilic carbon atom of thiophosgene. clockss.org This initial reaction forms a thiocarbamoyl chloride intermediate.

Multi-Step Synthesis of Functionalized this compound Analogues.lew.roresearchgate.net

Multi-step synthetic strategies provide the flexibility to introduce a wide range of substituents onto the this compound scaffold. These approaches typically involve the initial synthesis of a functionalized aminopyridine precursor, followed by a ring closure reaction to construct the imidazole portion of the molecule.

Synthesis of Precursor Aminopyridines.lew.roresearchgate.net

The synthesis of appropriately substituted 2-(aminomethyl)pyridines is a crucial first step in many multi-step routes. lew.roresearchgate.net These precursors can be prepared from commercially available starting materials through various synthetic transformations. For example, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, a key intermediate, can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) in a three-step sequence. lew.roresearchgate.net This sequence may involve nucleophilic substitution, reduction, and other functional group manipulations to afford the desired aminomethylpyridine. The ability to synthesize these precursors on a large scale is essential for the subsequent synthesis of the target imidazo[1,5-a]pyridine derivatives. researchgate.net

Ring Closure Strategies.lew.roresearchgate.net

Once the desired 2-(aminomethyl)pyridine precursor is obtained, various ring closure strategies can be employed to construct the fused imidazole ring. As discussed in the direct synthesis section, reaction with thiophosgene is a common and effective method for this transformation. lew.roresearchgate.net The choice of the ring closure reagent allows for the introduction of different functionalities at the 3-position of the imidazo[1,5-a]pyridine core. For example, using triphosgene instead of thiophosgene would lead to the corresponding imidazo[1,5-a]pyridin-3(2H)-one derivative. lew.ro The reaction conditions for these cyclizations, such as solvent and base, can be optimized to maximize the yield of the desired product. lew.ro

Optimization of Reaction Conditions.lew.roresearchgate.net

The efficiency of the synthesis of this compound derivatives can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (B12340790) from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine and thiophosgene, a systematic study of these parameters was conducted. researchgate.net The influence of different solvents, such as THF and acetone (B3395972), was investigated. researchgate.net The reaction temperature and the number of equivalents of thiophosgene were also varied to determine the optimal conditions. researchgate.net It was found that using dichloromethane as the solvent and sodium hydrogen carbonate as a base, with 1.08 equivalents of thiophosgene, provided the best conversion rate for the desired product. lew.ro The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting amine. lew.ro

Below is a data table summarizing the optimization of reaction conditions for the synthesis of a related compound, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol, which highlights the systematic approach to improving reaction yields. lew.ro

EntryTime (h)Temperature (°C)SolventTriphosgene (eq)Yield (%)
130DCM0.750
240DCM0.755
340DCM0.660
440DCM0.772

This table demonstrates how adjustments in reaction parameters can lead to significant improvements in the yield of the final product. lew.ro

Influence of Solvents

The choice of solvent plays a critical role in the synthesis of this compound and its analogs. In the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol, a closely related derivative, various solvents were tested to optimize the reaction conditions. researchgate.net Dichloromethane (DCM) was found to be a superior solvent compared to tetrahydrofuran (B95107) (THF) and acetone. researchgate.net When THF or acetone were used, a significant portion of the starting amine hydrochloride precipitated from the reaction mixture and remained unreacted. lew.ro The use of other solvents such as chlorobenzene (B131634) and benzene (B151609) was also explored in the synthesis of related compounds. researchgate.net

A study on the synthesis of 2-arylimidazo[1,2-α]pyridines investigated solvents like 1,2-dichloroethane (B1671644) (DCE), acetonitrile (B52724) (CH3CN), and tetrahydrofuran (THF), with DCE providing the highest yield of the desired product. acs.org

Table 1: Effect of Solvent on the Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol researchgate.netlew.ro

Entry Solvent Yield (%)
7 Dichloromethane Not specified, but effective
8 THF ~50% starting material recovered

Temperature and Reaction Time Parameters

Temperature and reaction time are pivotal parameters that are often optimized to maximize the yield and minimize byproducts in the synthesis of imidazo[1,5-a]pyridine derivatives. For the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol, a systematic study of these parameters was conducted. researchgate.net The reaction was initiated at a low temperature (0 °C) during the addition of reagents and then allowed to warm to room temperature. lew.ro The total reaction time was also varied to determine the optimal duration for the completion of the reaction.

In a different study focused on the C3–H alkylation of imidazopyridines, increasing the reaction temperature to 100 °C significantly improved the product yield. acs.org The reaction time for this transformation was 24 hours. acs.org

Table 2: Optimization of Reaction Conditions for the Synthesis of a Related Imidazo[1,5-a]pyridine Derivative researchgate.net

Entry Time (h) Temperature (°C) Yield (%)
1 3 0 50
2 4 0 55
3 4 0 55
4 4 -15 40
8 4 0 60

Advanced Synthetic Techniques

Modern synthetic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Organic Synthesis in Imidazopyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including imidazopyridine derivatives. connectjournals.comrsc.orgexlibrisgroup.comsci-hub.se This technique often leads to significantly reduced reaction times, from hours or days to just minutes, and can result in higher yields compared to conventional heating methods. sci-hub.senih.gov

For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been achieved with excellent yields (92–95%) in a short time (30 minutes) using microwave irradiation. connectjournals.com In another example, the synthesis of substituted imidazo[1,2-a]pyridines was accomplished in a 60-second reaction with yields ranging from 24% to 99%. exlibrisgroup.comsci-hub.se The synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has also been successfully carried out using microwave-assisted protocols, with reaction conditions of 155 °C for 50 minutes. mdpi.com This environmentally friendly methodology is considered a green technique. nih.gov

Regioselective Synthesis Approaches for Related Systems

The regioselective synthesis of substituted imidazo[1,5-a]pyridines presents a significant challenge for synthetic chemists. acs.orgacs.org The development of methods that allow for the controlled formation of specific regioisomers is crucial for the advancement of drug discovery processes. acs.orgacs.org

A serendipitous discovery led to a protocol for the regioselective formation of imidazo[1,5-a]pyridines from a common intermediate that can also lead to pyrazolo[1,5-a]pyridines. acs.orgnih.gov This method provides a rapid and selective route to these important heterocyclic motifs. acs.org Although the yields were sometimes low to modest, this approach represents a simple, regioselective route to complex and valuable heterocycles that are otherwise difficult to access. acs.org Other regioselective syntheses of imidazo[1,2-a]pyridines have been developed under catalyst-free conditions. rsc.org

Reactivity of the Thione Group and Scaffold Derivatization

The thione group in this compound imparts unique reactivity to the molecule, allowing for a variety of chemical transformations and derivatizations.

Nucleophilic Substitution Reactions

The thione group and the nitrogen atoms within the imidazo[1,5-a]pyridine scaffold are susceptible to nucleophilic attack, enabling further functionalization of the molecule. Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, which allows for the derivatization of the compound. smolecule.com The development of novel imidazo[1,5-a]pyridines to quaternary ammonium (B1175870) salts has been achieved through the quaternization of precursors with alkyl iodides in polar solvents like acetonitrile, methanol, or ethanol. auctr.edu

In a related system, the synthesis of 2-hydrazino-3-nitroimidazo[1,2-a]pyridine was accomplished via a nucleophilic substitution reaction between 2-chloro-3-nitroimidazo[1,2-a]pyridine (B1605888) and hydrazine (B178648) hydrate. tsijournals.com The thione group itself is known to be reactive towards nucleophiles, which can be utilized for creating diverse analogs. cymitquimica.com

Oxidation and Reduction Pathways

The chemical behavior of the thione group in heterocyclic compounds suggests that this compound can undergo both oxidation and reduction, although specific literature on these transformations for this exact molecule is not extensively detailed. Based on the established reactivity of similar structures, such as hexahydrothis compound, defined oxidation and reduction pathways can be anticipated. smolecule.com

Oxidation: The thione functional group is susceptible to oxidation by common oxidizing agents. For instance, reagents like hydrogen peroxide or various peracids are expected to convert the thione into the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. smolecule.com This transformation is a common pathway for heterocyclic thiones, converting the C=S double bond into higher oxidation states of sulfur.

Reduction: Conversely, the reduction of the thione group typically yields a thiol. smolecule.com Powerful reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are generally employed for this type of transformation. smolecule.com This reaction would convert the thione moiety of this compound into the corresponding imidazo[1,5-a]pyridine-3-thiol. The thione can exist in tautomeric equilibrium with its thiol form, imidazo[1,5-a]pyridine-3-thiol. lew.ro

Formation of S-Alkylated Derivatives

The sulfur atom of the thione group in this compound is nucleophilic and readily undergoes S-alkylation reactions with various electrophiles. This reactivity allows for the synthesis of a wide range of S-substituted derivatives, which are valuable in medicinal chemistry and materials science.

The alkylation can be achieved using alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the thione or the tautomeric thiol, thereby increasing the nucleophilicity of the sulfur atom. For example, the synthesis of chiral imidazo[1,5-a]pyridinium salts bearing thioether-functionalized side chains has been accomplished through direct alkylation of the heterocycle. acs.org

A notable application of this reactivity is the one-pot, three-component synthesis of 1-(arylthio)imidazo[1,5-a]pyridines. In a process mediated by iodine, 2-aminomethylpyridines react with benzaldehydes and sodium benzenesulfinates to construct the imidazo[1,5-a]pyridine core while simultaneously forming a C-S bond at the C1 position, yielding S-alkylated products. mdpi.com This method is efficient and tolerates a wide range of functional groups on the aryl substituents. mdpi.com

Detailed findings from the synthesis of various S-alkylated derivatives are presented below.

Compound IDStructureSubstituentsYield (%)Physical StateReference
4g3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridineR1=3-NO2Ph, R2=Ph61Yellow Solid mdpi.com
4h3-(2-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridineR1=2-ClPh, R2=Ph40Yellow Oil mdpi.com
4r3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridineR1=2-ClPh, R2=4-ClPh78Yellow Solid mdpi.com
4s3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridineR1=2-ClPh, R2=4-FPh73White Solid mdpi.com
4y3-(3-nitrophenyl)-1-(p-tolylthio)imidazo[1,5-a]pyridineR1=3-NO2Ph, R2=4-MePh67Yellow Solid mdpi.com

Participation in Ring-Opening Reactions with Related Heterocyclic Thiones

While ring-opening reactions are a known transformation for certain heterocyclic thiones, specific examples involving this compound are not prominently featured in the literature. However, the chemistry of related heterocyclic systems provides insight into potential reaction pathways. For instance, the ring-opening of other sulfur-containing heterocycles is often a key step in the synthesis of more complex structures. A thiosemicarbazide-mediated pyran ring opening has been reported, leading to the formation of pyrazolo[1,5-c]pyrimidine-7(3H)-thiones. nih.gov

In a different context, the regioselective ring-opening of 2H-azirines, catalyzed by Brønsted acids, with mercaptopyridines and related heterocyclic thiones like benzo[d]thiazole-2(3H)-thione, leads to the formation of fused imidazole systems such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. publons.com Although in these examples the thione acts as a nucleophile rather than the substrate undergoing ring-opening, they illustrate the reactivity of the thione moiety in complex reaction cascades that involve ring formation and modification. These reactions underscore the versatility of heterocyclic thiones in constructing diverse molecular architectures. publons.com

Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of Imidazo[1,5-a]pyridine-3(2H)-thione Derivatives

Crystallographic analysis, particularly using X-ray diffraction, has been instrumental in confirming the solid-state structure of this compound derivatives. These studies have resolved the tautomeric ambiguity, showing that the thione form is preferred in the crystalline state. lew.ro

Single crystal X-ray diffraction provides unequivocal proof of the molecular structure. For instance, the derivative 8-chloro-6-(trifluoromethyl)this compound crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit cell. lew.roresearchgate.net Another derivative, 2-(pyridin-2-ylmethyl)this compound, was found to crystallize in the orthorhombic system with the space group P212121. arabjchem.org These analyses confirm the fused heterocyclic ring system and the presence of the thione functional group. lew.roarabjchem.org

CompoundCrystal SystemSpace GroupMolecules in Unit Cell
8-chloro-6-(trifluoromethyl)this compound lew.roresearchgate.netTriclinicP-14
2-(pyridin-2-ylmethyl)this compound arabjchem.orgOrthorhombicP212121Not Specified

Detailed analysis of bond lengths and angles from X-ray diffraction data offers insights into the electronic distribution within the molecule. In 8-chloro-6-(trifluoromethyl)this compound, the carbon-sulfur bond length (C1-S) is 1.684(2) Å. lew.roresearchgate.net This value is comparable to the C=S double bond length of 1.672 Å reported for thioamides, supporting the assignment of the thione tautomer in the solid state. lew.ro The analysis also provides precise measurements for other key bonds within the fused ring system. lew.roresearchgate.net

Selected Bond Lengths for 8-chloro-6-(trifluoromethyl)this compound lew.roresearchgate.net

BondLength (Å)
C1-S1.684(2)
C1-N11.383(2)
C1-N21.347(3)
C2-N21.375(3)
C4-Cl1.721(2)

In the crystal structure of 8-chloro-6-(trifluoromethyl)this compound, molecules form inversion-symmetric dimers. lew.roresearchgate.net This association is facilitated by two independent N–H···S hydrogen bonds between the nitrogen atom of the imidazole (B134444) ring and the sulfur atom of the thione group on an adjacent molecule. lew.roresearchgate.net This type of hydrogen bonding is a significant force in the crystal packing of thione-containing heterocyclic compounds.

Beyond hydrogen bonding, π–π stacking interactions are crucial in stabilizing the crystal structures of imidazo[1,5-a]pyridine (B1214698) systems. cymitquimica.com In related derivatives, these interactions have been observed between the aromatic pyridine (B92270) rings of adjacent molecules, helping to form layered or stacked arrangements. researchgate.netnih.gov For example, in one derivative, inversion-related molecules are linked via π–π stacking with an inter-centroid distance of 3.7588 (9) Å. researchgate.net Another related structure exhibits offset π–π interactions with an intercentroid distance of 3.577 (1) Å. researchgate.net These interactions are fundamental to the cohesion and stability of the crystal lattice. cymitquimica.com

Crystal Packing and Intermolecular Interactions

Advanced Spectroscopic Methods

A suite of advanced spectroscopic methods is employed to characterize this compound and its derivatives, complementing the data from crystallographic analysis. These techniques are essential for confirming the structure of newly synthesized compounds. mdpi.comacs.orgtsijournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the molecular framework. mdpi.com For instance, in solution, the ¹H NMR spectrum of a thione derivative showed a characteristic broad signal at 13.1 ppm, which was initially attributed to an aromatic C-SH proton, suggesting the thiol tautomer (imidazo[1,5-a]pyridine-3-thiol) might be present in solution. lew.ro However, solid-state data confirms the thione form. lew.ro

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the compounds, confirming their chemical formula. mdpi.comtsijournals.com Further structural information can be obtained through various other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry. nih.gov

Spectroscopic Data for a Representative Derivative: 3-(2-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine mdpi.com

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.69–7.65 (m, 3H), 7.55 (d, J = 7.7 Hz, 1H), 7.48–7.40 (m, 2H), 7.20–7.19 (m, 4H), 7.11–7.06 (m, 1H), 6.92 (dd, J = 9.9, 6.6 Hz, 1H), 6.69 (t, J = 7.3 Hz, 1H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5, 136.9, 134.7, 134.3, 133.4, 131.1, 130.0, 128.8, 128.8, 127.3, 127.0, 125.5, 122.9, 121.3, 119.6, 118.1, 113.5.
HRMS (ESI) m/z [(M + H)⁺] Calculated for C₁₉H₁₄ClN₂S⁺: 337.0561, Found: 337.0564.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of Imidazo[1,5-a]pyridine derivatives provides valuable information about the chemical environment of the hydrogen atoms within the molecule. For instance, in a study of various Imidazo[1,2-a]pyridines, which share a similar heterocyclic core, the proton resonances for the pyridine ring were observed in distinct regions. Specifically, the C5-H, C7-H, and C6-H protons typically appear in the ranges of δ 8.80–8.90, 7.23–7.50, and 6.94–6.96 ppm, respectively. chem-soc.si

In the case of 8-chloro-6-(trifluoromethyl)this compound, the ¹H NMR spectrum in CDCl₃ showed a broad signal at 13.1 ppm, which is characteristic of an aromatic C-SH proton, suggesting the presence of the thiol tautomer in solution. lew.roresearchgate.net This downfield shift is indicative of a proton attached to a sulfur atom within an aromatic system. Further detailed analysis of substituted imidazo[1,5-a]pyridine derivatives reveals specific chemical shifts for the protons on the pyridine and imidazole rings. For example, the ¹H NMR spectrum of a series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols displayed aromatic signals in the range of 8.50–6.50 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Imidazo[1,5-a]pyridine Derivatives

ProtonChemical Shift (ppm) RangeReference
Pyridine Ring Protons6.50 - 8.90 chem-soc.simdpi.com
Imidazole Ring ProtonVaries with substitution
N-H (Thione)~14.1 chem-soc.si
S-H (Thiol)~13.1 lew.roresearchgate.net

Note: Chemical shifts are dependent on the solvent and specific substituents on the core structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In imidazo[1,5-a]pyridine systems, the carbon atoms of the fused rings resonate at characteristic frequencies.

For a series of 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes, the ¹³C NMR chemical shifts of the carbene carbons were observed at relatively downfield positions compared to conventional N-heterocyclic carbenes, indicating a unique electronic structure. researchgate.net The chemical shifts for the carbons in the pyrimidine (B1678525) ring of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine were found at 150.18, 131.09, and 108.88 ppm. acs.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Imidazo[1,5-a]pyridine and Related Structures

Carbon AtomChemical Shift (ppm) RangeReference
C=S (Thione)~180-200 (anticipated)
Pyridine Ring Carbons110 - 150 acs.org
Imidazole Ring Carbons115 - 145 acs.org

Note: The exact chemical shifts can vary significantly based on substitution patterns and the specific isomer.

This compound can exist in two tautomeric forms: the thione form and the thiol form. NMR spectroscopy is a powerful tool to distinguish between these two forms.

The most prominent diagnostic feature in the ¹H NMR spectrum is the chemical shift of the proton attached to either the nitrogen (in the thione form) or the sulfur (in the thiol form). A broad singlet observed at a significantly downfield region, around 13.1 ppm, is indicative of the S-H proton of the thiol tautomer (Imidazo[1,5-a]pyridine-3-thiol). lew.roresearchgate.net Conversely, the N-H proton of the thione form is also expected to be in the downfield region, but its chemical shift would differ from the S-H proton. For example, in a related 1,2,4-triazole-3-thione derivative, the N-H proton appeared at approximately 14.1 ppm. chem-soc.si

In the ¹³C NMR spectrum, the chemical shift of the carbon atom at position 3 (C3) would be a key indicator. For the thione tautomer, this carbon is part of a C=S double bond and would resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. For the thiol tautomer, C3 is part of an aromatic ring and bonded to sulfur, and its chemical shift would be further upfield compared to the thione form.

The existence of one or both tautomeric forms in solution can be determined by the presence of one or two sets of peaks corresponding to each form in the NMR spectra. The ratio of the tautomers can also be estimated from the integration of their respective signals. It has been noted that in the solid state, X-ray crystallography revealed the thione form for 8-chloro-6-(trifluoromethyl)this compound. lew.roresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands corresponding to the various bonds within the structure.

A key absorption band for the thione (C=S) functional group is typically observed in the region of 1250-1020 cm⁻¹. chem-soc.si For a series of 4-alkyl/aryl-2,4-dihydro-5-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-3H-1,2,4-triazole-3-thiones, a strong band for the C=S group was reported in the range of 1272-1285 cm⁻¹. chem-soc.si

The N-H stretching vibration of the imidazole ring in the thione form would typically appear as a broad band in the region of 3100-3500 cm⁻¹. chem-soc.si The presence of aromatic C-H stretching vibrations would be indicated by bands above 3000 cm⁻¹, while C=N stretching vibrations would be observed in the 1630-1690 cm⁻¹ region. chem-soc.si

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeReference
N-H Stretch3100 - 3500 chem-soc.si
Aromatic C-H Stretch> 3000 chem-soc.si
C=N Stretch1630 - 1690 chem-soc.si
C=S Stretch1250 - 1020 chem-soc.si

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₆N₂S, the expected molecular weight is approximately 150.20 g/mol . scbt.com

In an electron ionization mass spectrum (EI-MS), the molecule would be ionized to produce a molecular ion peak (M⁺) corresponding to its molecular weight. For instance, in a study of related imidazo[1,2-a]pyridine (B132010) derivatives, the molecular ion peak was readily identified. chem-soc.si The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecule may fragment in predictable ways, and the masses of the resulting fragment ions can help to confirm the connectivity of the atoms in the molecule. For example, the fragmentation of a related 5-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a prominent molecular ion peak at m/z 259. chem-soc.si

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.

For this compound (C₇H₆N₂S), the theoretical elemental composition is:

Carbon (C): 55.98%

Hydrogen (H): 4.03%

Nitrogen (N): 18.65%

Sulfur (S): 21.35%

Close agreement between the experimental and theoretical values provides strong evidence for the purity and proposed molecular formula of the compound. Elemental analysis is often reported alongside other spectroscopic data in the characterization of new compounds. chem-soc.si

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Properties

The arrangement of electrons and the nature of chemical bonds are fundamental to the chemical behavior of a molecule. Computational methods offer a powerful lens through which to view these features for imidazo[1,5-a]pyridine (B1214698) systems.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic properties of imidazo[1,5-a]pyridine derivatives. researchgate.netmdpi.comnih.govrsc.orgmdpi.comtum.demdpi.comresearchgate.net These calculations can elucidate the underlying mechanisms of absorption and emission processes in these molecules. nih.gov For instance, geometry optimization is a common first step, with functionals like PBE0 being utilized for imidazo[1,5-a]pyridine derivatives. nih.gov Time-Dependent DFT (TD-DFT) is also frequently used to determine excitation energies and to understand the electronic transitions, such as the intra-ligand transitions observed in some derivatives. mdpi.com

DFT calculations have been instrumental in rationalizing the photophysical properties of these compounds in relation to their chemical structures. researchgate.net By analyzing the results of DFT calculations, researchers can understand how substitutions on the imidazo[1,5-a]pyridine nucleus influence their electronic and optical properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. The energies and spatial distributions of these frontier orbitals are frequently analyzed in computational studies of imidazo[1,5-a]pyridine derivatives. researchgate.netnih.govrsc.orgtum.de

The table below illustrates representative frontier orbital energies for a generic imidazo[1,5-a]pyridine derivative, as conceptualized from typical computational studies.

OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital, electron-donating character
LUMO-2.1Lowest Unoccupied Molecular Orbital, electron-accepting character
HOMO-LUMO Gap3.7Influences electronic transitions and reactivity

Note: The values in this table are illustrative and represent typical ranges found in computational studies of imidazo[1,5-a]pyridine derivatives.

N-heterocyclic carbenes (NHCs) are a class of compounds that can be derived from the imidazo[1,5-a]pyridine scaffold, and their electronic properties, particularly the singlet-triplet energy gap (ΔEST), are of significant interest. udg.eduresearchgate.netmdpi.comresearchgate.netacs.orgrsc.orgacs.org This gap is a measure of the energy difference between the lowest singlet and triplet electronic states of the carbene and is crucial for understanding its stability and reactivity.

Computational studies, often at the B3LYP/TZVP level of theory, are used to calculate the singlet-triplet gaps for these carbenes. acs.org For imidazo[1,5-a]pyridin-3-ylidenes, which are carbene analogs of Imidazo[1,5-a]pyridine-3(2H)-thione, these calculations help to characterize their electronic nature. These carbenes are noted to have strong π-accepting character. researchgate.net The electronic properties of these carbenes can be tuned by substituents on the imidazo[1,5-a]pyridine backbone. researchgate.net

Tautomerism and Conformational Dynamics Modeling

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds containing labile protons. For this compound, the most significant tautomeric equilibrium is between the thione and thiol forms. Computational modeling is a valuable tool for assessing the relative stabilities of these tautomers.

Studies on analogous systems, such as oxadiazolones and their sulfur counterparts, have shown that the relative stability of tautomers can be determined by the type of heteroatom in the ring. nih.gov For "thiol" derivatives of imidazoles, the tautomeric equilibria can be complex. thieme-connect.de Computational methods can be used to calculate the energies of the different tautomeric forms, providing insight into which form is likely to predominate in solution. nih.govthieme-connect.de For this compound, this would involve modeling the thione form and the corresponding thiol tautomer, Imidazo[1,5-a]pyridine-3-thiol, to determine their relative Gibbs free energies.

Mechanistic Pathways of Chemical Reactions

Computational chemistry provides a powerful means to investigate the step-by-step mechanisms of chemical reactions involving the imidazo[1,5-a]pyridine core. rsc.orgmdpi.comresearchgate.netudg.eduacs.org DFT calculations are frequently employed to map out the potential energy surfaces of reactions, identifying transition states and intermediates.

For example, DFT has been used to study the mechanism of stereospecific synthesis of cyclobutanes from related systems, where the rate-determining step was identified as the release of N2 from a diazene (B1210634) intermediate to form an open-shell singlet 1,4-biradical. udg.edu In the context of imidazo[1,5-a]pyridine derivatives, computational studies have helped to elucidate the protonation mechanism in acidic media. rsc.org These studies can also be applied to understand the mechanisms of reactions catalyzed by NHCs derived from the imidazo[1,5-a]pyridine scaffold. acs.org

Molecular Interaction Analysis and Binding Site Prediction

Understanding how molecules interact with each other is crucial in many areas of chemistry. Computational methods can be used to analyze these interactions and predict potential binding sites, exclusive of specific biological outcomes.

For imidazo[1,5-a]pyridine derivatives, theoretical analyses have been conducted to understand supramolecular assemblies, such as the π-π stacking interactions observed in the solid state of coordination polymers. mdpi.com These calculations help to quantify the strength and nature of these non-covalent interactions. Furthermore, docking studies have been performed on related compounds to investigate their potential binding modes with various targets. researchgate.net These computational approaches can be used to predict how this compound might interact with other molecules, based on its shape, size, and electronic properties, providing insights into its potential for forming host-guest complexes or participating in supramolecular structures.

Applications in Advanced Materials and Catalysis

Materials Science Applications

The imidazo[1,5-a]pyridine (B1214698) framework is a promising scaffold for the creation of novel materials with specific and desirable properties. rsc.orgresearchgate.net The versatility of this heterocyclic system allows for chemical modifications that can fine-tune its electronic and photophysical characteristics.

The development of materials with tailored characteristics is a significant area of research for imidazo[1,5-a]pyridine derivatives. researchgate.net The ability to introduce various substituents at different positions on the bicyclic ring system allows for the precise control of the material's properties. For instance, the synthesis of donor-π-acceptor (D–π–A) push-pull fluorophores based on the imidazo[1,5-a]pyridine scaffold has been reported. rsc.org These materials exhibit excellent intramolecular charge transfer (ICT) and positive solvatochromism, leading to large Stokes shifts. rsc.org Such properties are highly desirable for various applications, including the development of advanced optical materials.

The introduction of different functional groups can also influence the solid-state packing and intermolecular interactions, which are crucial for the material's bulk properties. The synthesis of imidazo[1,5-a]pyridine-based N-heterocyclic olefins (NHOs) has demonstrated that substituents at the C5-position can lead to spontaneous cyclization, forming unique π-extended heterocycles with distinct electronic structures. nih.gov

Imidazo[1,5-a]pyridine derivatives have shown significant promise in the development of optoelectronic devices. rsc.orgmdpi.com Their luminescent properties are a key feature for applications in this area. Research has focused on creating materials for organic light-emitting diodes (OLEDs), where the tunable emission colors of imidazo[1,5-a]pyridine-based fluorophores are a significant advantage. rsc.org

For example, certain imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores exhibit strong greenish-yellow emission in the solid state with high quantum yields, making them suitable as organic downconverter materials in hybrid white light-emitting diodes (WLEDs). rsc.org The development of palladium and platinum complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has also been explored for their potential in optoelectronics. rsc.org

The sensitivity of the photophysical properties of imidazo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for sensor technologies. rsc.orgmdpi.com Their solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent, is particularly useful for developing chemical sensors. mdpi.com

Imidazo[1,5-a]pyridine-based fluorophores have been investigated as probes for liposome (B1194612) models, demonstrating their ability to intercalate into the lipid bilayer and report on the local environment. mdpi.com This suggests their potential application in studying membrane dynamics, hydration, and fluidity, which are important for monitoring cellular health.

The application of imidazo[1,5-a]pyridine derivatives in energy conversion systems is an emerging area of research. rsc.org Their electronic properties and ability to participate in charge transfer processes are key to their potential in this field. While direct applications of Imidazo[1,5-a]pyridine-3(2H)-thione in energy conversion are still under exploration, related derivatives have been investigated for their potential in dye-sensitized solar cells (DSSCs). The strong light absorption and electron-accepting capacity of imidazole-based dyes contribute to enhanced photostability and efficiency in these devices. researchgate.net

Coordination Chemistry and Ligand Design

The nitrogen atoms in the imidazo[1,5-a]pyridine ring system, along with the exocyclic thione group, make this compound and its derivatives excellent ligands for coordinating with metal ions. rsc.org This has led to the development of a rich coordination chemistry with a variety of transition metals.

A wide range of metal complexes have been synthesized using imidazo[1,5-a]pyridine-based ligands. rsc.org These complexes often exhibit interesting structural, spectroscopic, and catalytic properties. For instance, palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridines have been synthesized and characterized. rsc.org In these complexes, the imidazo[1,5-a]pyridine derivative acts as a bidentate ligand, coordinating to the metal center through the pyridyl nitrogen and a nitrogen atom of the imidazo[1,5-a]pyridine ring. rsc.org

The synthesis of metal complexes can also occur through in situ reactions, where the ligand is formed around the metal template. This has been observed in the solvothermal reaction of picolinaldehyde, ammonium (B1175870) acetate, and transition metal ions, leading to the formation of complexes with substituted 1-pyridineimidazo[1,5-a]pyridine ligands. acs.org The choice of starting materials and their ratios can control the nuclearity of the resulting complexes, which can range from mononuclear to one-dimensional polymers. acs.org Copper(II) and Copper(I) complexes based on derivatives of imidazo[1,5-a]pyridine have also been synthesized and studied for their catalytic activity. ccspublishing.org.cn

Chelation Modes and Metal-Ligand Interactions

The coordination chemistry of the imidazo[1,5-a]pyridine core is rich and varied, although detailed studies on this compound itself are less common than for its oxygen and carbene analogues. The thione group (C=S) offers a soft donor site (sulfur) which, in conjunction with the nitrogen atoms of the heterocyclic system, allows for several potential chelation modes.

Research on related imidazo[1,5-a]pyridine ligands provides insight into likely coordination behaviors. For instance, 2-(imidazo[1,5-a]pyridin-3-yl)phenol derivatives have been shown to coordinate with metals like Co(II), Cu(II), Ni(II), and Pd(II) in a bidentate N,O-fashion, using the pyridine-like nitrogen and the deprotonated phenolic oxygen. researchgate.net Similarly, imidazo[1,5-a]pyridine-1-ylalkyl alcohol ligands also form stable N,O-chelates with Rh(I) and Ir(I). researchgate.net In these complexes, the imidazo[1,5-a]pyridine framework serves as the backbone for creating a stable chelate ring with the metal center.

A derivative, 2-(pyridin-2-ylmethyl)this compound, has been synthesized, confirming the stability of the thione structure. arabjchem.org While its coordination chemistry was not explored in that specific study, the presence of the thione sulfur and the pyridine (B92270) nitrogen suggests potential for N,S-bidentate chelation. Another relevant analogue, imidazo[1,5-a]pyridin-3-ylidene, has been used to form mixed C/S ligands with a thioether side chain. acs.org In these palladium and rhodium complexes, the ligand coordinates through the carbene carbon and the thioether sulfur, forming a stable boat-like chelate ring. acs.org

The structural versatility is further demonstrated by complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenol (HIPP) with zinc and cobalt, which form a variety of structures from mononuclear and dinuclear species to trinuclear complexes and 1-D coordination polymers, depending on the metal salts and solvents used. researchgate.net In some Co(II) complexes, the metal centers adopt an octahedral coordination geometry. researchgate.net

Ligand DerivativeMetal Ion(s)Observed Chelation ModeResulting Complex Nuclearity
2-(Imidazo[1,5-a]pyridin-3-yl)phenolCo(II), Ni(II), Pd(II), Zn(II)N,O-bidentateMononuclear, Dinuclear, Trinuclear, 1-D Polymer researchgate.net
Imidazo[1,5-a]pyridine-1-ylalkyl alcoholRh(I), Ir(I)N,O-bidentateNot specified researchgate.net
Imidazo[1,5-a]pyridin-3-ylidene/thioetherPd(II), Rh(I)C,S-bidentateMononuclear acs.org

Investigation of Luminescent Properties of Metal Complexes

Metal complexes of imidazo[1,5-a]pyridine derivatives are actively investigated for their luminescent properties, which are valuable for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). mdpi.com The emission characteristics are highly dependent on the ligand structure, the metal center, and the coordination geometry.

Complexes of zinc(II) with 1,3-substituted-imidazo[1,5-a]pyridine ligands have been shown to be efficient blue emitters. nih.govmdpi.com Studies reveal a significant enhancement of the optical performance upon metal coordination, with a notable increase in the emission quantum yield observed in mono-, bis-, and tris-chelate complexes compared to the free ligand. nih.govmdpi.com For example, zinc complexes of 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine display intense fluorescence in the blue region of the spectrum (410–460 nm) with quantum yields reaching up to 33%. mdpi.com

Boron-based complexes also exhibit strong luminescence. A series of boron difluoride complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains at the 1-position displayed intense blue emission in solution and in thin polymeric films, characterized by large Stokes shifts and good fluorescence quantum yields. mdpi.com Theoretical studies identified these electronic transitions as being intraligand in nature. mdpi.com

While specific studies on the luminescence of metal complexes derived from this compound are not widely reported, the strong emissive properties of related imidazo[1,5-a]pyridine complexes suggest that its metal derivatives could also possess interesting photophysical properties, potentially modulated by the sulfur atom.

Complex TypeEmission ColorQuantum Yield (Max)Key Features
Zn(II) with 1,3-substituted-imidazo[1,5-a]pyridineBlue33%Increased quantum yield upon coordination mdpi.comnih.gov
Boron difluoride with 2-(imidazo[1,5-a]pyridin-3-yl)phenolBlueGoodLarge Stokes shifts mdpi.com
Zn(II) and Co(II) with 2-(imidazo[1,5-a]pyridin-3-yl)phenolStrong solid-state emissionNot specifiedEmission observed at room temperature researchgate.net

Magnetic Properties of Metal Complexes

The investigation of magnetic properties in metal complexes of imidazo[1,5-a]pyridine ligands is crucial for developing new molecular magnetic materials. These properties are dictated by the nature of the metal ion and the way the ligands mediate magnetic exchange interactions between metal centers.

Detailed magnetic studies have been performed on cobalt(II) complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenol ligands. researchgate.net A linear trinuclear Co(II) complex was found to exhibit weak ferromagnetic exchange between the cobalt ions at temperatures below 150 K, while antiferromagnetic interactions became dominant at temperatures above 150 K. researchgate.net Another cobalt coordination polymer based on the same parent scaffold showed weak antiferromagnetic coupling between the metal centers over the temperature range of 2.0–300 K. researchgate.net These findings highlight the ability of the imidazo[1,5-a]pyridine framework to mediate different types of magnetic coupling within a single molecular system, depending on the temperature and the specific structure of the complex.

Metal ComplexMagnetic BehaviorTemperature Dependence
Trinuclear Co(II) with 2-(imidazo[1,5-a]pyridin-3-yl)phenolFerromagnetic & AntiferromagneticWeak ferromagnetic exchange below 150 K; antiferromagnetic above 150 K researchgate.net
Cobalt coordination polymerAntiferromagneticWeak antiferromagnetic coupling from 2.0–300 K researchgate.net

Organocatalysis and Chiral Auxiliaries

Beyond coordination chemistry, the imidazo[1,5-a]pyridine scaffold is also explored in the realm of organocatalysis. The heterocyclic structure can be functionalized to create molecules that can catalyze chemical reactions without a metal center.

An interesting example arises from the attempted synthesis of thiourea (B124793) organocatalysts from (S)-1-(2-pyridyl)ethylamine. The reaction with thiophosgene (B130339) did not yield the expected thiourea but instead resulted in an intramolecular cyclization to form 1-methyl-2H,3H-imidazo[1,5-a]pyridine-3-thione in 42% yield. mdpi.com This unexpected formation highlights a synthetic route to this thione derivative. The study also noted that thiourea catalysts based on the (S)-1-(2-pyridyl)ethylamine scaffold showed poor catalytic efficiency, which was attributed to the low basicity of the pyridine nitrogen atom that acts as the Brønsted base in the catalytic cycle. mdpi.com

Application of Chiral Derivatives in Asymmetric Chemical Synthesis

The development of chiral ligands and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Chiral derivatives of the imidazo[1,5-a]pyridine core have proven to be effective in this capacity.

Chiral imidazo[1,5-a]pyridinium salts featuring thioether-functionalized side chains have been synthesized and used to create palladium and rhodium complexes. acs.org These complexes, which feature a mixed C/S chelation, have been successfully applied as catalysts in asymmetric allylic alkylation reactions. acs.org The palladium complexes, in particular, demonstrated a strong influence of the heterocyclic structure on the asymmetric induction, achieving high enantiomeric excesses of up to 91% ee. acs.org Structural analysis of these complexes revealed that the stereoselective formation of a boat-like chelate structure is key to their catalytic performance. acs.org This work underscores the potential of using the imidazo[1,5-a]pyridine backbone as a tunable platform for designing effective chiral ligands for asymmetric catalysis.

Chiral Catalyst SystemAsymmetric ReactionAchieved Enantiomeric Excess (ee)
Palladium complexes of chiral imidazo[1,5-a]pyridin-3-ylidene/thioether ligandsAllylic Alkylationup to 91% acs.org

Structure Property Relationship Spr Studies

Correlation Between Structural Modifications and Chemical Reactivity

Structural modifications of the imidazo[1,5-a]pyridine (B1214698) core are instrumental in tuning the chemical reactivity of its derivatives. The introduction of different functional groups can influence the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

For instance, the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (B12340790) has been achieved from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (B1143045). researchgate.net The reactivity of this starting material towards thiophosgene (B130339) to form the thione derivative highlights how the existing substituents on the pyridine (B92270) ring direct the cyclization and subsequent reactions. researchgate.netlew.ro The conditions for such reactions, including the choice of solvent and temperature, are crucial for achieving good yields, indicating that the reactivity is sensitive to the reaction environment. researchgate.net

Furthermore, the imidazo[1,5-a]pyridine skeleton can be functionalized at various positions. For example, a copper-catalyzed C5-H arylation of imidazo[1,5-a]pyridines has been developed, assisted by an ethylthio group at the C3 position. researchgate.net This directing group facilitates the introduction of aryl moieties at a specific site, and its subsequent removal allows for the synthesis of a range of 5-(hetero)arylimidazo[1,5-a]pyridine derivatives. researchgate.net This demonstrates how temporary structural modifications can be used to control reactivity and achieve desired substitution patterns.

The reactivity of the thione group itself is a key aspect. It can undergo S-alkylation, as seen in the formation of S-methyl derivatives, which can then be used in further reactions. nih.gov This highlights the thione group as a handle for introducing additional molecular complexity. The conversion of the thione to its corresponding carbene has also been explored, with imidazo[1,5-a]pyridin-3-ylidenes acting as π-accepting ligands in organometallic chemistry. rsc.org The electronic nature of these carbenes, and consequently their reactivity in catalytic cycles, is directly influenced by the substituents on the imidazo[1,5-a]pyridine backbone. rsc.orgresearchgate.net

A study on the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates showcases a one-pot reaction that simultaneously forms C-N and C-S bonds. mdpi.com The tolerance of this reaction to a wide range of substrates underscores the versatility of the imidazo[1,5-a]pyridine scaffold in complex multi-component reactions. mdpi.com

The following table summarizes the impact of various structural modifications on the chemical reactivity of imidazo[1,5-a]pyridine derivatives:

Structural ModificationPositionEffect on ReactivityExample Reaction
Chloro and Trifluoromethyl groups8 and 6Directs cyclization with thiophosgeneSynthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione researchgate.net
Ethylthio group3Directs C5-H arylationCopper-catalyzed arylation researchgate.net
Thione group3Undergoes S-alkylationFormation of S-methyl derivatives nih.gov
Phenyl and Phenylthio groups3 and 1Enables one-pot synthesisMulti-component reaction to form C-N and C-S bonds mdpi.com

Impact of Substituent Patterns on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of imidazo[1,5-a]pyridine derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core. These modifications can significantly alter the absorption and emission wavelengths, quantum yields, and other photophysical characteristics.

Studies on substituted 1-phenylimidazo[1,5-a]pyridines have shown that these compounds typically exhibit absorption maxima below 460 nm and emission in the 470-520 nm range, resulting in a large Stokes' shift. unito.it The introduction of different substituents can fine-tune these properties. For instance, the addition of an aryl ring at positions 7 and 8 was found to increase the quantum yield but resulted in an unexpected hypsochromic (blue) shift. unito.it Conversely, introducing a thiophene (B33073) moiety at position 3 had a notable effect on the emission properties without significantly altering the absorption profile. unito.it

The electronic character of imidazo[1,5-a]pyridin-3-ylidenes, which are carbene derivatives, is also strongly influenced by substituents. DFT calculations have revealed that these carbenes possess a hybrid accepting orbital, leading to significant π-accepting character. rsc.org The presence of electron-withdrawing groups, such as a 4-CF3-Ph substituent, decreases the electron density on the carbene carbon, as indicated by downfield shifts in 13C NMR spectra. researchgate.net This directly impacts their behavior as ligands in transition metal complexes, with IR spectroscopy of corresponding rhodium carbonyl complexes showing higher stretching frequencies for more electron-withdrawing substituents, confirming their strong π-accepting nature. rsc.org

Boron-centered spiro compounds with imidazo[1,5-a]pyridin-3-yl phenols as ligands have been synthesized, and their fluorescence properties were found to be dependent on the electronic nature of the substituents on the phenolic ring. nih.govmdpi.com These compounds exhibit blue emission in solution, with the exact wavelength maxima being tunable. nih.gov In the solid state, they show an orange-red emission, highlighting the influence of intermolecular interactions on the spectroscopic properties. mdpi.com

The table below presents a summary of the effects of different substituent patterns on the electronic and spectroscopic properties of imidazo[1,5-a]pyridine derivatives:

SubstituentPositionEffect on Electronic/Spectroscopic PropertiesReference
Aryl ring7, 8Increased quantum yield, hypsochromic shift unito.it
Thiophene moiety3Altered emission properties unito.it
4-CF3-Ph group (on ylidene)1Decreased electron density on carbene carbon, increased π-accepting character researchgate.net
Biphenyl substituent (in spiro compounds)3 (on phenol (B47542) ligand)Blue emission in solution, orange-red emission in solid state nih.govmdpi.com

Influence of the Thione Group on Molecular Recognition and Interactions

The thione group (C=S) at the 3-position of the imidazo[1,5-a]pyridine ring system plays a crucial role in molecular recognition and intermolecular interactions. Its presence introduces a polarizable sulfur atom with lone pairs of electrons, capable of engaging in various non-covalent interactions.

The thione group is a key feature in the biological activity of some related heterocyclic compounds. For example, in pyrimido[1,6-a]benzimidazole-1(2H)-thione derivatives, the thione moiety is important for their anti-inflammatory and analgesic effects, as well as their ability to inhibit protein kinases. nih.gov This suggests that the thione group can participate in specific interactions with biological targets.

Furthermore, the sulfur atom of the thione group can coordinate to metal ions. This property is utilized in the synthesis of metal complexes where the this compound acts as a ligand. The coordination can occur through the sulfur atom, influencing the geometry and electronic properties of the resulting complex.

In the context of drug design, the thione group can be a critical pharmacophore. For instance, in the development of inhibitors for various enzymes, the thione group can form key interactions within the active site, such as hydrogen bonds or van der Waals contacts, contributing to the binding affinity and selectivity of the molecule. The structural resemblance of imidazopyridines to purines has prompted investigations into their therapeutic potential, where the thione group can modulate these interactions. mdpi.com

The replacement of an oxygen atom (in an amide or lactam) with a sulfur atom to form a thioamide or thione can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is larger and more polarizable than oxygen. These differences can lead to altered binding modes and affinities in biological systems.

Q & A

Q. What are the standard synthetic routes for preparing imidazo[1,5-a]pyridine-3(2H)-thione derivatives?

Methodological Answer: A widely used method involves copper-catalyzed condensation reactions. For example, tert-butyl 2-(pyridin-2-yl)acetate reacts with substituted amines in dimethyl sulfoxide (DMSO) at 65°C under open-air conditions, using copper iodide as a catalyst and PivOH as an additive. The reaction is monitored by TLC, followed by extraction with ethyl acetate and purification via silica gel chromatography (20% EtOAc/hexane), yielding derivatives in ~91% efficiency .

Key Reaction Parameters:

ComponentConditions/Details
CatalystCuI (0.025 mmol)
SolventDMSO (1.0 mL)
Temperature65°C, open air
PurificationColumn chromatography (20% EtOAc/hexane)
Yield Range70–95% (depending on substituents)

Q. How are imidazo[1,5-a]pyridine derivatives characterized for structural confirmation?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing aromatic protons in the imidazo-pyridine core .
  • X-ray Crystallography : Resolves 3D atomic arrangements (e.g., bond angles and torsion angles) using software like Crysalis Pro and SHELXT .
  • HRMS : Validates molecular mass and fragmentation patterns .

Example Data (NMR):

Compound Derivative1H NMR (δ, ppm) Key Peaks13C NMR (δ, ppm) Key Peaks
3a ()7.2–8.1 (aromatic H)115–150 (aromatic C)

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between imidazo[1,5-a]pyridine derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., variable cysteine protease inhibition) require systematic analysis:

  • Assay Standardization : Use papain as a model enzyme with Bz-DL-Arg-pNA substrate at fixed enzyme (0.05 mM) and inhibitor (0.2 mM) concentrations .
  • Thermodynamic Profiling : Conduct assays at multiple temperatures (32°C, 37°C, 42°C) to calculate ΔG, ΔH, and ΔS, identifying entropy-driven vs. enthalpy-driven binding .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups like -NO2 in 3j reduce activity vs. hydroxyl groups in 3g enhancing inhibition) .

Example SAR Table:

DerivativeSubstituent% Inhibition (Papain, 37°C)
3g 4-hydroxyphenyl85%
3j 3-nitrophenyl45%

Q. What experimental strategies isolate and characterize polymorphic forms of imidazo[1,5-a]pyridine derivatives?

Methodological Answer: Polymorphs are identified via:

  • Solvent Slurrying : Suspend Form I in aqueous THF (5% water) at 50°C to yield Form II .
  • Thermal Analysis : DSC detects phase transitions (e.g., Form I: endotherms at 142°C and 235°C; exotherm at 155°C) .
  • XRPD : Distinct 2θ peaks confirm polymorph identity (e.g., Form II: 8.25°, 13.25°, 15.40°) .

Polymorph Characterization Table:

PolymorphXRPD Peaks (2θ, Cu Kα)DSC Events (°C)
Form I 14.04°, 17.64°, 24.39°Endo: 142, 235; Exo: 155
Form II 8.25°, 13.25°, 15.40°Endo: 239

Q. How can thermodynamic parameters guide the optimization of enzyme inhibition assays?

Methodological Answer: Thermodynamic studies (e.g., ΔG, ΔH, ΔS) clarify binding mechanisms:

  • Temperature Variation : Perform assays at 32°C, 37°C, and 42°C to calculate van’t Hoff plots .
  • Data Interpretation : Negative ΔH and positive ΔS suggest hydrophobic interactions dominate (e.g., 3d with tert-butyl groups shows stronger entropy-driven binding) .

Thermodynamic Data Example:

DerivativeΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
3d -25.3-12.4+43.2

Q. What advanced techniques validate non-covalent interactions in imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Competitive Slurrying : Determine stable polymorphs by suspending forms in solvent mixtures (e.g., THF/water) and monitoring phase transitions .
  • Solid-State NMR : Differentiates polymorphs despite identical 1H NMR spectra in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.